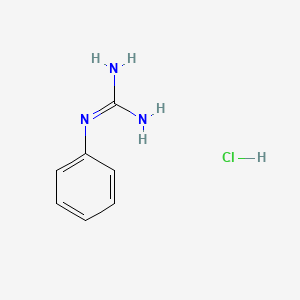

N-phenyl-guanidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-7(9)10-6-4-2-1-3-5-6;/h1-5H,(H4,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOQBEFKSSAXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983829 | |

| Record name | N-Phenylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6522-91-4 | |

| Record name | Guanidine, N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6522-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine, N-phenyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of N Phenyl Guanidine Hydrochloride

Established Synthetic Routes for N-Phenyl-Guanidine Hydrochloride Synthesis

The preparation of this compound can be achieved through several synthetic pathways, each with distinct starting materials and reaction conditions.

A predominant and historically significant method for synthesizing N-phenyl-guanidine involves the reaction of aniline (B41778) with cyanamide (B42294). googleapis.com This reaction is typically conducted under acidic conditions, using aniline hydrochloride as the starting material, which is formed by treating aniline with hydrochloric acid. google.com The aniline hydrochloride then reacts with an aqueous solution of cyanamide. google.com The general scheme involves the addition of the amine to the nitrile group of cyanamide to form the guanidine (B92328) structure. The final product, N-phenyl-guanidine, is then isolated as its hydrochloride salt.

This pathway has been the subject of process optimization to improve yield and purity while minimizing waste. For instance, a known process involves heating aniline and hydrochloric acid, followed by the addition of a 50% aqueous cyanamide solution. google.com The reaction mixture is maintained at an elevated temperature to drive the reaction to completion. google.com

| Parameter | Value / Condition | Molar Ratio (Aniline:Cyanamide) | Notes | Reference |

| Starting Materials | Aniline, Hydrochloric Acid, Cyanamide | 1 : 1.1 | Aniline is first converted to aniline hydrochloride. | google.com |

| pH | 2.0 - 4.0 | - | Controlled pH is crucial for minimizing side products and increasing yield. | google.com |

| Temperature | 85 - 90 °C | - | Reaction is conducted at elevated temperatures. | google.com |

| Reaction Time | ~3 hours | - | Stirring for a set duration ensures completion. | google.com |

| Yield | > 90% | - | Optimized conditions can lead to yields as high as 94.5%. | google.com |

| Catalyst | Scandium tris(trifluoromethanesulfonate) | - | Can be used for guanylation of amines in water at 100°C. | chemicalbook.com |

This interactive table summarizes typical conditions for the cyanamide-based synthesis of N-phenyl-guanidine.

An alternative and more recent synthetic approach utilizes carbon dioxide instead of hydrochloric acid to mediate the reaction. google.com This method is presented as a greener alternative, reducing production costs, decreasing reaction steps, and minimizing carbon emissions. google.com

The process involves two main steps:

Neutralization Reaction: Aniline is reacted with carbon dioxide in an aqueous system to generate aniline bicarbonate in situ. The reaction is controlled at a temperature of 10-20 °C and a pH of 6-8. google.com

Guanidylation: The resulting aniline bicarbonate is then reacted with a cyanamide solution under a carbon dioxide atmosphere to synthesize phenylguanidine bicarbonate. google.com

This method avoids the use of strong acids like HCl in the initial step and aims to improve product content and yield by reducing the formation of side reactions common in the hydrochloride pathway. google.com

While the primary routes to N-phenyl-guanidine start from aniline, guanidine hydrochloride itself is a fundamental building block in a variety of condensation reactions to form more complex nitrogen-containing heterocycles. nih.gov A notable example is the three-component Biginelli reaction, where guanidine hydrochloride can be condensed with an aldehyde and a β-ketoester to produce substituted 2-aminopyrimidines. nih.gov

Although this does not directly yield N-phenyl-guanidine, it demonstrates the reactivity of the guanidine core in complex constructions. The synthesis of specifically N-phenyl-guanidine via direct condensation of guanidine hydrochloride is less common compared to the cyanamide routes. The established methods typically involve building the substituted guanidine by adding a phenylamine to a cyanamide-type precursor. googleapis.com

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms, intermediates, and the influence of catalysts is crucial for optimizing the synthesis of this compound.

In the cyanamide-based synthesis, the reaction between aniline and cyanamide proceeds through the formation of an intermediate. The initial step is the nucleophilic attack of the aniline nitrogen on the carbon atom of the cyanamide. This forms a salt or a zwitterionic intermediate which then rearranges and is subsequently hydrolyzed to yield the final N-phenyl-guanidine product. In some related guanylation reactions, the formation of an imidoyl chloride intermediate has been proposed when using N-chloroamines and isocyanides, which then reacts with an amine to furnish the guanidine. rsc.org While the reactants are different, this highlights a possible intermediate type in related transformations. The synthesis of phenyl guanidine salts can involve multiple steps, including the creation of thiourea (B124793) intermediates which are then methylated and coupled with an amine hydrochloride. google.com

Catalysts and reaction conditions play a pivotal role in the efficiency, selectivity, and environmental impact of N-phenyl-guanidine synthesis.

Reaction Conditions: The pH of the reaction medium is a critical parameter in the cyanamide pathway. A process patent highlights that maintaining the pH of the aniline hydrochloride solution between 2.0 and 4.0 results in a substantial increase in yield and minimizes the formation of side products. google.com Temperature control is also essential; the reaction is typically performed at elevated temperatures, such as 85-90 °C, to ensure a reasonable reaction rate and completion within a few hours. google.com

Catalysis: Various catalysts have been explored to facilitate guanylation reactions.

Lewis Acids: Lewis acid catalysts are effective in promoting the reaction between a substituted cyanamide and an amine. google.comgoogle.com

Transition Metal Catalysts: Scandium tris(trifluoromethanesulfonate) has been shown to catalyze the guanylation of amines with cyanamide in water, achieving high yields. chemicalbook.com More broadly, transition metal catalysis is a growing area for the synthesis of multisubstituted guanidines. rsc.org

Organocatalysts: Guanidine hydrochloride itself can act as an organocatalyst in multicomponent reactions, facilitating various organic transformations with high yields. researchgate.net

Zinc Catalysts: Commercially available and inexpensive catalysts like diethylzinc (B1219324) (ZnEt₂) have been successfully used for guanylation reactions to produce phenyl-guanidine derivatives in very high yields. nih.gov

| Catalyst Type | Example Catalyst | Reaction Context | Reference |

| Lewis Acid | - | Reaction of substituted cyanamide with an amine. | google.com, google.com |

| Lanthanide Salt | Scandium tris(trifluoromethanesulfonate) | Guanylation of p-methoxyaniline with cyanamide in water. | chemicalbook.com |

| Organometallic | Diethylzinc (ZnEt₂) | Guanylation of aromatic amines with carbodiimides. | nih.gov |

| Organocatalyst | Guanidine Hydrochloride | Catalyst for one-pot synthesis of cyanopyridine derivatives. | researchgate.net |

This interactive table summarizes various catalysts employed in the synthesis of guanidines.

Derivatization Strategies and Analogue Synthesis for this compound

The generation of this compound analogues is primarily achieved through two main strategies: modification of the aromatic phenyl moiety and functionalization of the reactive guanidine core. These approaches enable the synthesis of a vast chemical space of substituted phenylguanidines for various research applications.

Modifications of the Phenyl Moiety

The phenyl ring of N-phenyl-guanidine offers a template for various chemical modifications, typically through electrophilic aromatic substitution or by using pre-substituted anilines as starting materials. These modifications can introduce a wide range of functional groups, altering the electronic and steric properties of the molecule.

Research has demonstrated the synthesis of phenyl-guanidine derivatives with the phenyl ring substituted by one or more radicals. google.com A patent describes a broad array of potential substituents, including halogens (F, Cl, Br, I), nitro, cyano, various alkyl groups (methyl, ethyl, propyl, butyl), trifluoromethyl, hydroxyl, and sulfonyl-containing groups. google.com

A specific synthetic route has been detailed for preparing guanidines where the phenyl group is substituted with both a nitro group and a propyl-sulfinyl or propyl-sulfonyl group. google.com For instance, N-(methoxy-carbonyl)-N'-(2-nitro-5-propyl-sulfinyl)phenyl-N''-(2-ethyl-sulfonic acid)-guanidine was synthesized and subsequently oxidized to the corresponding sulfonyl derivative. google.com This highlights a multi-step process involving the reaction of a substituted aniline with a guanidinylating agent. google.com The synthesis of N-phenylsulfonamide derivatives starting from aniline is another common strategy to introduce sulfonyl groups onto the phenyl ring, although not directly on the phenylguanidine structure itself, the methodology is relevant. nih.gov

Table 1: Examples of Phenyl Moiety Modifications on Phenyl-Guanidine Analogues

| Substituent Type | Specific Substituent(s) | Position on Phenyl Ring | Precursor/Reagent Example | Resulting Compound Class | Reference(s) |

| Nitro & Alkylthio | -NO₂, -S(O)C₃H₇ | 2-nitro, 5-propylsulfinyl | 2-nitro-5-propylsulfinyl-aniline | N'-(2-nitro-5-propylsulfinyl)phenyl-guanidine derivative | google.com |

| Nitro & Alkylsulfonyl | -NO₂, -SO₂C₃H₇ | 2-nitro, 5-propylsulfonyl | N'-(2-nitro-5-propylsulfinyl)phenyl-guanidine | N'-(2-nitro-5-propylsulfonyl)phenyl-guanidine derivative | google.com |

| General Substituents | -Cl, -NO₂, -CH₃, -CF₃ | Not specified | Substituted Aniline | Substituted Phenyl-Guanidine Derivatives | google.com |

Functionalization of the Guanidine Core

The guanidine group itself, with its multiple nitrogen atoms, is a prime site for functionalization, including alkylation and acylation. These modifications can significantly impact the basicity, nucleophilicity, and hydrogen bonding capabilities of the guanidine core.

Advanced methods have been developed for the selective modification of the guanidine group. nih.gov Terminally (Nω) alkylated and acetylated guanidines can be synthesized using tailor-made precursors. nih.govnih.gov For the synthesis of N-alkylated guanidines, precursors based on N,N′-Di-Boc-1H-pyrazole-1-carboxamidine are reacted with an amine to transfer the pre-modified guanidine group. nih.gov For acylation, an acylated derivative of N-Boc-S-methylisothiourea is the precursor of choice. nih.gov A Mitsunobu reaction, involving reagents like DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine), can be employed for on-resin N-methylation of guanidine groups protected with an o-NBS (2-nitrobenzenesulfonyl) group. nih.gov

Furthermore, efficient one-pot syntheses have been reported for creating N-acyl, N-sulfonyl, and N-phosphoryl guanidines. organic-chemistry.org A palladium-catalyzed cascade reaction of azides with isonitriles and amines provides access to these functionalized guanidines in excellent yields under mild, ligand-free conditions. organic-chemistry.org Another approach involves the condensation of N-acyl-N'-substituted thioureas with hexamethyldisilazane (B44280) (HMDS) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to furnish N-acyl-N'-substituted guanidines. lookchem.com This method is notable for its simplicity and the use of readily available thioureas. lookchem.comresearchgate.net

Table 2: Methodologies for Functionalization of the Guanidine Core

| Functionalization Type | Reagents/Catalyst | Precursor | Resulting Guanidine Derivative | Key Features | Reference(s) |

| N-Alkylation | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Amine | Terminally N-alkylated guanidine | Use of pre-modified guanidinylation agent | nih.gov |

| N-Methylation (on-resin) | o-NBS-Cl, PPh₃, DIAD, Methanol | Resin-bound guanidine | N-methylated guanidine | Mitsunobu reaction conditions | nih.gov |

| N-Acylation | Acylated N-Boc-S-methylisothiourea | Amine | Terminally N-acetylated guanidine | Use of pre-modified guanidinylation agent | nih.gov |

| N-Acylation | Hexamethyldisilazane (HMDS), EDCI | N-acyl-N'-substituted thiourea | N-acyl-N'-substituted guanidine | Condensation reaction, mild conditions | lookchem.com |

| N-Acyl/Sulfonyl/Phosphoryl | Pd₂(dba)₃ | Azides, Isonitriles, Amines | N-acyl/sulfonyl/phosphoryl guanidine | Palladium-catalyzed one-pot synthesis, ligand-free | organic-chemistry.org |

Advanced Structural Characterization and Spectroscopic Elucidation of N Phenyl Guanidine Hydrochloride

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Detailed experimental or computational data for the Infrared (IR) and Raman spectra of this compound are not available in the searched resources. A proper analysis would require identifying the characteristic vibrational modes of the molecule. This would involve assigning specific spectral peaks to the stretching and bending vibrations of its constituent functional groups, including the N-H, C-N, and C=N bonds of the guanidinium group, as well as the C-H and C-C bonds of the phenyl ring. Without access to its spectrum, a data table of vibrational frequencies and their assignments cannot be compiled.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Specific UV-Vis absorption data for this compound, which would reveal information about its electronic transitions, could not be located. An analysis of its UV-Vis spectrum would typically identify the wavelengths of maximum absorption (λmax) corresponding to π → π* and n → π* transitions within the phenyl ring and the guanidinium moiety. This information is crucial for understanding the electronic structure of the compound. In the absence of this data, a table of electronic transitions and their corresponding absorption maxima cannot be created.

Theoretical and Computational Chemistry Studies on N Phenyl Guanidine Hydrochloride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-phenyl-guanidine hydrochloride, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. This results in the prediction of key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. The relative energies of these conformers are calculated to identify the most stable, or ground-state, conformation. In the case of this compound, the orientation of the phenyl group relative to the guanidinium (B1211019) moiety is a key conformational feature. Theoretical studies on similar phenyl-containing compounds have shown that the planarity and rotational barriers are significantly influenced by the electronic nature of the substituents.

Table 1: Representative Calculated Geometric Parameters for a Phenylguanidinium-like Structure

| Parameter | Bond/Atoms | Calculated Value (Å or Degrees) |

| Bond Lengths | C-N (guanidinium) | 1.34 - 1.38 Å |

| C=N (guanidinium) | 1.30 - 1.33 Å | |

| C-N (phenyl-N) | 1.40 - 1.44 Å | |

| C-C (phenyl ring) | 1.39 - 1.41 Å | |

| Bond Angles | N-C-N (guanidinium) | 118 - 122° |

| C-N-C (phenyl-N-C) | 120 - 125° | |

| Dihedral Angle | Phenyl ring - Guanidinium plane | 20 - 40° |

| Note: These values are illustrative and based on general DFT calculations of similar molecular structures. Specific values for this compound would require a dedicated computational study. |

The electronic properties of this compound are crucial for understanding its reactivity and intermolecular interactions. DFT provides several tools for this analysis:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For guanidine (B92328) derivatives, the HOMO is often localized on the nitrogen-rich guanidinium group, while the LUMO may be distributed over the phenyl ring. dergipark.org.trnih.gov

Electron Density Mapping: This visualizes the distribution of electrons in the molecule, highlighting regions of high and low electron density. This is useful for identifying areas that are electron-rich and potentially nucleophilic, or electron-poor and potentially electrophilic.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can quantify the delocalization of electron density and identify significant intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis would reveal the extent of electron delocalization between the phenyl ring and the guanidinium group. dergipark.org.trdergipark.org.tr

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). In the protonated guanidinium group, a significant positive potential is expected. dergipark.org.trdergipark.org.tr

Table 2: Illustrative Electronic Properties for a Phenylguanidinium-like Cation

| Property | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | ELUMO - EHOMO | 4.5 to 6.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |

| Note: These values are approximations for illustrative purposes and can vary depending on the specific computational method and basis set used. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. By analyzing these modes, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands. For this compound, characteristic vibrations would include N-H stretches, C-N stretches of the guanidinium group, and various modes associated with the phenyl ring. It is common for calculated harmonic frequencies to be systematically higher than experimental frequencies, and thus a scaling factor is often applied to improve agreement. nih.gov

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm-1) |

| N-H Stretching | Guanidinium -NH2 | 3300 - 3500 |

| C-H Stretching | Phenyl Ring | 3000 - 3100 |

| C=N Stretching | Guanidinium | 1600 - 1680 |

| C-N Stretching | Guanidinium & Phenyl-N | 1250 - 1350 |

| C-C Stretching | Phenyl Ring | 1400 - 1600 |

| N-H Bending | Guanidinium -NH2 | 1550 - 1650 |

| Note: These are general frequency ranges. The exact values depend on the molecular environment and computational details. |

DFT can be used to calculate a range of "conceptual DFT" descriptors that provide quantitative measures of a molecule's reactivity. These descriptors are derived from the changes in energy as electrons are added to or removed from the molecule. Key reactivity descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness, with softer molecules being more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. scielo.org.mxmdpi.com

These parameters help in understanding the global reactivity of this compound and predicting its behavior in chemical reactions. scielo.org.mx

Table 4: Definitions of Key DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | S = 1 / (2η) | A measure of reactivity |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Ability to accept electrons |

| Note: These formulas are based on finite difference approximations. |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve.

For this compound, MD simulations can be used to study:

Solvation: How the molecule interacts with solvent molecules, such as water. This includes the formation of hydrogen bonds and the structure of the solvation shells around the cation and anion.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in solution.

Intermolecular Interactions: How multiple this compound molecules interact with each other in solution or in the solid state.

These simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of the system.

Quantum Chemical Calculations for Reaction Mechanisms and Energy Barriers

Quantum chemical methods, including DFT, are invaluable for elucidating the mechanisms of chemical reactions. For a reaction involving this compound, these calculations can be used to:

Map the Reaction Pathway: Identify the sequence of elementary steps that connect reactants to products.

Locate Transition States: A transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction.

Calculate Energy Barriers: The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower barrier corresponds to a faster reaction rate.

By studying potential reactions, such as proton transfer or nucleophilic attack, quantum chemical calculations can provide a detailed, atomistic understanding of the reactivity of this compound. pku.edu.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on molecular descriptors and theoretical correlations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in elucidating the specific molecular features that govern their antimicrobial efficacy. These models are built upon a foundation of calculated molecular descriptors and their theoretical correlations with experimentally determined biological activities.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. By quantifying these properties through molecular descriptors, it is possible to develop predictive models that can guide the synthesis of new derivatives with enhanced potency.

The selection of appropriate molecular descriptors is a critical step in the development of a robust QSAR model. For N-phenyl-guanidine derivatives, a variety of descriptors spanning several categories are typically considered to capture the nuances of their interactions with biological targets. These categories include:

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, which are crucial for intermolecular interactions such as hydrogen bonding and electrostatic interactions. For N-phenyl-guanidine systems, descriptors like the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment are of particular interest. The distribution of charges on the guanidinium group and the phenyl ring, influenced by various substituents, can significantly impact the binding affinity to microbial targets.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are important for determining how well a compound fits into the active site of a biological target. Descriptors such as molecular weight, molar refractivity, and various topological indices are used to model steric effects. The presence of bulky substituents on the phenyl ring can either enhance or hinder the biological activity depending on the topology of the binding site.

Hydrophobic Descriptors: Lipophilicity is a key factor in determining the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (logP) is the most commonly used descriptor for hydrophobicity. For N-phenyl-guanidine derivatives, modulating the lipophilicity through substitution on the phenyl ring is a common strategy to optimize antimicrobial activity.

The following interactive table provides examples of molecular descriptors that are frequently employed in QSAR studies of antimicrobial compounds, including those with structures analogous to this compound.

| Descriptor Category | Descriptor Name | Symbol | Description | Potential Influence on Activity of N-Phenyl-Guanidine Analogs |

| Electronic | Highest Occupied Molecular Orbital Energy | HOMO | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. | Higher HOMO energy may indicate increased reactivity and potential for interaction with biological targets. |

| Lowest Unoccupied Molecular Orbital Energy | LUMO | Energy of the lowest energy electron-vacant orbital; relates to the ability to accept electrons. | Lower LUMO energy may enhance interactions with electron-rich residues in a target protein. | |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in electrostatic interactions. | |

| Steric | Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. | Can be related to the size of the molecule and its fit within a binding pocket. |

| Molar Refractivity | MR | A measure of the volume occupied by a molecule and its polarizability. | Provides insight into the steric bulk and dispersion forces influencing binding. | |

| Hydrophobic | Partition Coefficient | logP | The logarithm of the ratio of the concentration of a solute in octanol and water. | A key indicator of a molecule's ability to cross biological membranes. |

| Topological | Wiener Index | W | A distance-based topological index that reflects the branching of the molecular skeleton. | Can be correlated with the overall shape and compactness of the molecule. |

While specific QSAR models for this compound are not extensively reported in publicly available literature, studies on analogous compounds provide valuable insights into the likely structure-activity relationships. For instance, research on various series of antimicrobial agents has demonstrated strong correlations between certain molecular descriptors and biological activity.

In studies of other antimicrobial compounds, it has been observed that:

An increase in lipophilicity (higher logP) often leads to enhanced antimicrobial activity up to an optimal point, beyond which increased hydrophobicity can lead to poor solubility and bioavailability.

The presence of electron-withdrawing groups on an aromatic ring can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Steric factors play a crucial role, with the size and position of substituents on a phenyl ring dictating the ability of the molecule to bind effectively to its target.

For N-phenyl-guanidine derivatives, it can be hypothesized that the antimicrobial activity is significantly influenced by the electronic nature of the guanidinium head, which is positively charged at physiological pH, and the hydrophobic and steric properties of the phenyl tail. A QSAR model for this class of compounds would likely reveal a quantitative relationship where a balance of these properties is necessary for optimal activity. For example, the positive charge of the guanidinium group is crucial for initial electrostatic interactions with negatively charged components of microbial cell membranes, while the substituted phenyl ring can modulate the compound's ability to penetrate the membrane and interact with intracellular targets.

Future QSAR studies on this compound and its derivatives would be invaluable for the rational design of new and more potent antimicrobial agents. By systematically modifying the structure and calculating a wide range of molecular descriptors, it would be possible to build predictive models that can accelerate the discovery of compounds with improved therapeutic profiles.

Molecular Mechanisms of Action and Biochemical Interactions of N Phenyl Guanidine Hydrochloride Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of N-phenyl-guanidine have been extensively studied as inhibitors of several enzyme classes. The guanidinium (B1211019) group, a key structural feature, is protonated at physiological pH, allowing it to mimic the side chain of arginine. This mimicry enables these compounds to bind to the active sites of enzymes that recognize arginine as a substrate, leading to competitive inhibition. However, the interactions are not limited to this mode, as various derivatives have been shown to exhibit non-competitive, mixed-type, and irreversible inhibition depending on their specific structure and the target enzyme.

N-phenyl-guanidine derivatives and related heterocyclic compounds have emerged as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 receptor tyrosine kinase are common in acute myeloid leukemia (AML). patsnap.com These mutations, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y), lead to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival. patsnap.comnih.gov Several small-molecule inhibitors have been developed to target this kinase. For instance, imidazo[1,2-b]pyridazine (B131497) derivatives have shown high potency against both wild-type and mutated FLT3. patsnap.com These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket in the kinase domain. nih.gov The D835Y mutation can confer resistance to some inhibitors by altering the conformation of the activation loop, which may disfavor inhibitor binding. nih.gov However, certain derivatives have been designed to overcome this resistance. nih.gov Studies using N-phenylpyrimidine-4-amine derivatives have also provided insights into the binding modes within the FLT3 active site, highlighting the importance of specific residues for inhibitor interaction. nih.gov Flt3 inhibitors have been shown to protect neuronal cells against glutamate-induced oxidative stress by preventing lipid peroxidation. nih.gov

Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a key protein kinase that regulates the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. nih.govnih.gov It is overexpressed in many cancers, making it an attractive therapeutic target. nih.govkoreascience.kr While direct inhibition by N-phenyl-guanidine hydrochloride itself is not extensively documented in the provided sources, various heterocyclic inhibitors targeting the ATP-binding site of MPS1 have been developed, including pyridazine (B1198779) and 1H-pyrrolo[3,2-c]pyridine derivatives. koreascience.krresearchgate.net These inhibitors are ATP-competitive and have demonstrated antitumor activity by abrogating the spindle assembly checkpoint, leading to mitotic errors and cell death. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Kinase Inhibitors This table is interactive. Click on the headers to sort the data.

| Compound Class | Target Kinase | Mutation | Activity | Value | Reference |

|---|---|---|---|---|---|

| Imidazo[1,2-b]pyridazine | FLT3 | ITD | GI50 | 9 nM | patsnap.com |

| Imidazo[1,2-b]pyridazine | FLT3 | ITD-D835Y | GI50 | 4 nM | patsnap.com |

| Pyridazine Derivative | Mps1 | - | IC50 | <10 nmol/L | nih.govkoreascience.kr |

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL increases 2-AG levels, which can lead to analgesic and anti-inflammatory effects. nih.gov The development of MAGL inhibitors is a promising strategy for treating neuropathic pain and other conditions. nih.gov Structurally distinct inhibitors have been shown to prolong endocannabinoid signaling. nih.gov Some MAGL inhibitors act through a reversible and competitive mechanism of action. nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades the endocannabinoid anandamide (B1667382) and other fatty acid amides. nih.govnih.gov Inhibiting FAAH elevates endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the side effects of direct cannabinoid receptor agonists. nih.gov N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (B1673479) and naproxen (B1676952) have been identified as dual inhibitors of FAAH and cyclooxygenase (COX) enzymes. nih.gov The inhibition of FAAH by some of these derivatives has been characterized as reversible and of a mixed-type. nih.gov Other FAAH inhibitors have been designed to act irreversibly by forming a covalent bond with the catalytic serine (Ser241) in the enzyme's active site. nih.gov

Table 2: Inhibition of Hydrolytic Enzymes by Specific Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Target Enzyme | Inhibition Type | IC50 | Ki | Reference |

|---|---|---|---|---|---|

| Flu-AM1 | FAAH | Reversible, Mixed-type | 0.44 µM | 0.21 µM (slope), 1.4 µM (intercept) | nih.gov |

| Nap-AM1 | FAAH | Not specified | 0.74 µM | Not specified | nih.gov |

| Benzylpiperidine Derivative | MAGL | Reversible, Competitive | 2.0 nM | 1.42 nM | nih.gov |

The guanidine (B92328) group in N-phenyl-guanidine derivatives makes them excellent candidates for inhibiting serine proteases, particularly those with a specificity for arginine at the P1 position of the substrate.

Urokinase-type Plasminogen Activator (uPA): uPA is a serine protease whose expression is highly correlated with tumor invasion and metastasis. nih.govnih.gov (4-Aminomethyl)phenylguanidine derivatives have been developed as highly selective, nonpeptidic inhibitors of uPA. nih.govnih.gov X-ray crystallography studies of an inhibitor-uPA complex revealed a unique binding mode. nih.govnih.gov The phenylguanidine moiety of the inhibitor inserts into the S1 specificity pocket of the enzyme, as expected. nih.govnih.gov However, the rest of the molecule adopts a surprising conformation, crossing the active site without interacting with the catalytic serine (Ser-195) and histidine (His-57) residues. nih.govnih.gov Instead, the side chains of these catalytic residues are sterically displaced. nih.govnih.gov This peculiar binding mode, which differs from substrate-like inhibitors, offers a pathway for developing inhibitors with enhanced selectivity and potency by optimizing interactions at other subsites. nih.govnih.gov Phenylguanidine itself was found to inhibit uPA with a dissociation constant (Ki) of 30 μM. nih.gov

The mode of enzyme inhibition by N-phenyl-guanidine derivatives is highly dependent on the specific chemical structure of the derivative and the architecture of the enzyme's active or allosteric sites.

Competitive Inhibition: This is a common mechanism for guanidine-containing compounds. patsnap.comlibretexts.org The inhibitor structurally resembles the natural substrate and binds to the enzyme's active site, preventing the substrate from binding. libretexts.orgyoutube.com The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. libretexts.org This mode of action is observed with many kinase inhibitors that compete with ATP for the same binding site and with serine protease inhibitors where the guanidinium group mimics an arginine side chain. nih.govnih.govnih.gov

Non-Competitive Inhibition: In this mode, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. patsnap.comyoutube.comnih.gov This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, lowering the Vmax without affecting the substrate's affinity for the active site (Km). libretexts.orgnih.govknyamed.com The effect of a non-competitive inhibitor cannot be overcome by increasing the substrate concentration. libretexts.orgnih.gov Some N-aryl-N'-(3-ethylphenyl)-N'-methylguanidine derivatives act as non-competitive NMDA receptor antagonists. nih.gov

Mixed Inhibition: This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a regulatory or allosteric site. nih.gov Mixed inhibitors affect both the Vmax and the Km of the reaction. nih.gov The FAAH inhibitor Flu-AM1 was identified as a reversible, mixed-type inhibitor. nih.gov

Irreversible Inhibition: Some derivatives are designed to form a stable, covalent bond with the enzyme, leading to its permanent inactivation. nih.gov This mechanism is seen with certain FAAH inhibitors that covalently modify the catalytic serine residue in the active site. nih.gov

Molecular Target Identification and Validation (e.g., Essential Signal Peptidase IB)

The identification and validation of specific molecular targets are crucial for understanding the therapeutic potential and mechanism of action of N-phenyl-guanidine derivatives. While information on their interaction with Essential Signal Peptidase IB was not found in the searched literature, several other key molecular targets have been identified and validated.

One of the most well-characterized targets is the urokinase-type plasminogen activator (uPA) , a serine protease implicated in cancer metastasis. nih.govnih.gov The development of (4-aminomethyl)phenylguanidine derivatives as potent and selective uPA inhibitors, along with the elucidation of their binding mode via X-ray crystallography, serves as a prime example of target identification and validation. nih.govnih.gov

Another validated target is the FMS-like tyrosine kinase 3 (FLT3) , particularly in the context of acute myeloid leukemia (AML). patsnap.com The discovery that heterocyclic derivatives can potently inhibit mutated, constitutively active forms of FLT3 has validated this kinase as a druggable target for this class of compounds. patsnap.comnih.gov

Furthermore, research has identified and validated ion channels as molecular targets. These include the N-methyl-D-aspartate (NMDA) receptor ion channel and acid-sensing ion channels (ASICs) , which are discussed in more detail in the following section. nih.govnih.govresearchgate.net The validation process for these targets often involves in vitro binding assays, electrophysiological studies, and molecular modeling to confirm the interaction and elucidate the mechanism. nih.govnih.govresearchgate.net

Interactions with Cellular Receptors and Ion Channels

N-phenyl-guanidine derivatives can modulate the function of various cellular receptors and ion channels, playing significant roles in neuronal signaling and other physiological processes.

N-Methyl-D-aspartate (NMDA) Receptors: NMDA receptors are ligand-gated ion channels crucial for excitatory synaptic transmission and plasticity in the brain. researchgate.netnih.govfrontiersin.org Over-activation of these receptors can lead to excitotoxicity and neuronal damage. nih.gov Diarylguanidine derivatives have been developed as potent non-competitive antagonists of the NMDA receptor. nih.gov These compounds bind to a site within the receptor's ion channel, effectively blocking ion flow. nih.govresearchgate.net For example, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine was found to have high affinity for the NMDA receptor ion channel site (IC50 = 36 nM) and acts as a selective, non-competitive antagonist. nih.gov The structure-activity relationship studies have shown that specific substitutions on the phenyl rings and the guanidine nitrogen are critical for achieving high affinity and selectivity for the NMDA receptor channel over other sites, such as sigma receptors. nih.gov

Acid-Sensing Ion Channels (ASICs): ASICs are neuronal ion channels that are activated by a drop in extracellular pH. nih.govnih.gov They are involved in pain sensation, fear, and learning. nih.gov The ASIC3 subunit is of particular interest as a sensor of acid-induced pain. nih.govcam.ac.uk Guanidine-containing compounds can modulate ASIC function. nih.gov The small molecule 2-guanidine-4-methylquinazoline (GMQ), for example, can activate ASIC3 at normal physiological pH and shifts the pH dependence of other ASIC subtypes. nih.gov This modulation occurs through interaction with the channel, and specific residues, such as Glu-79 in the palm domain of ASIC3, have been identified as being critical for the effects of these modulators. nih.gov

Table 3: Interaction of Guanidine Derivatives with Ion Channels This table is interactive. Click on the headers to sort the data.

| Compound | Target | Interaction Type | Affinity (IC50/Ki) | Reference |

|---|---|---|---|---|

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA Receptor Ion Channel | Non-competitive Antagonist | 36 nM (IC50) | nih.gov |

| N-1-naphthyl-N'-(3-ethylphenyl)guanidine | NMDA Receptor Ion Channel | Non-competitive Antagonist | Not specified | nih.gov |

| N'-(3-(trifluoromethyl)phenyl) derivative (Compound 20) | NMDA Receptor PCP site | Inhibitor | 18.3 nM (Ki) | researchgate.net |

| 2-guanidine-4-methylquinazoline (GMQ) | ASIC3 | Modulator/Agonist | Not specified | nih.gov |

Modulation of Cellular Signaling Pathways and Fundamental Biochemical Processes

This compound and its derivatives exert their biological effects by modulating a variety of cellular signaling pathways and fundamental biochemical processes. Research has highlighted their involvement in critical cellular events, including the induction of apoptosis, cell cycle arrest, and interference with key signaling cascades, particularly in the context of cancer and neurological functions.

One of the primary mechanisms of action for several N-phenyl-guanidine derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain synthetic guanidines containing a 1,3-diphenylpropenone (chalcone) core are potent inducers of apoptosis in human leukemia cells. acs.org For instance, a derivative featuring an N-phenyl substituent demonstrated significant cytotoxicity against the human leukemia U-937 cell line. acs.org The apoptotic pathway initiated by these compounds involves the activation of initiator caspase-9 and executioner caspase-3, which is associated with the release of cytochrome c from the mitochondria. acs.org This indicates that these derivatives can trigger the intrinsic apoptotic pathway. Further research on other guanidine derivatives has shown similar pro-apoptotic activities, including the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate for activated caspase-3 and a hallmark of apoptosis. acs.org

Furthermore, derivatives of N-phenyl-guanidine have been found to interfere with specific signaling pathways that are often dysregulated in cancer. For example, certain 3,4′-bis-guanidino phenyloxy(phenyl or pyridyl) derivatives have been shown to abrogate the activation of the downstream effector ERK in the MAPK/ERK signaling pathway. acs.org This pathway is critical for cell proliferation, differentiation, and survival, and its inhibition can lead to a reduction in tumor growth. The interaction of some phenyl-guanidine derivatives with DNA has also been investigated, with studies suggesting a groove-binding mechanism. nih.govresearchgate.net This interaction can potentially interfere with DNA replication and gene transcription, contributing to their cytotoxic effects.

In the realm of neuroscience, specific N,N'-diarylguanidine derivatives, which are structurally related to N-phenyl-guanidine, have been identified as selective noncompetitive antagonists of the NMDA receptor. mdpi.com These compounds bind to the ion channel site of the NMDA receptor, modulating its activity. mdpi.com The NMDA receptor plays a crucial role in synaptic plasticity and neuronal communication, and its modulation by these guanidine derivatives highlights their potential for investigating and possibly treating neurodegenerative disorders. Other studies have pointed to the ability of some guanidine derivatives to act as potent antagonists of muscarinic M2 and M4 receptors, which are involved in cholinergic transmission. capes.gov.br

The biochemical interactions of these compounds are diverse. Some guanidine derivatives have been shown to inhibit the activity of forkhead box (FOX) transcription factors, such as FOXO3, by interacting with their DNA-binding domain. wikipedia.org This inhibition can prevent the transcription of genes involved in various cellular processes, including stress resistance and metabolism.

Table 1: Research Findings on the Modulation of Cellular Signaling by N-Phenyl-Guanidine Derivatives

| Derivative/Compound Class | Target/Process | Observed Effect | Cell Line/Model | Citation(s) |

|---|---|---|---|---|

| N-phenyl-guanidine with chalcone (B49325) skeleton | Apoptosis | Induction of apoptosis via activation of caspase-9 and -3, and cytochrome c release. | Human leukemia U-937 cells | acs.org |

| Phenyl-guanidine derivative (ACB3) | Cell Cycle & Adhesion | Induction of cell cycle arrest and reduction in cell adhesion and colony formation. | Cancer cell lines | nih.gov |

| 3,4′-bis-guanidino phenyloxy derivatives | MAPK/ERK Pathway | Abrogation of ERK activation, suggesting inhibition of the Ras/BRAF pathway. | HL-60 promyelocytic leukemia cells | acs.org |

| Phenyl-guanidine derivatives | DNA Interaction | Assessed for affinity to DNA, suggesting interaction with the genetic material. | C6 rat glioblastoma cell line | nih.gov |

| N,N'-diarylguanidine derivatives | NMDA Receptor | Selective noncompetitive antagonism of the NMDA receptor ion channel site. | Rat/guinea pig brain membranes | mdpi.com |

| Guanidine derivatives | Muscarinic Receptors | Potent antagonists of muscarinic M2 and M4 receptors. | CHO cells expressing human muscarinic receptors | capes.gov.br |

| Bisarylguanidine (5cj) | FOXO3 Transcription Factor | Inhibits FOXO3-induced gene transcription by interacting with its DNA-binding domain. | In vitro | wikipedia.org |

| Guanidine ligands (Amiloride, Rimeporide, Cariporide) | DNA Interaction | Bind to the grooves of Calf Thymus DNA (ctDNA). | In vitro | researchgate.netnih.gov |

Membrane Interaction Mechanisms in Biological Systems (e.g., Bacterial Cell Membrane Disruption)

A significant aspect of the biological activity of N-phenyl-guanidine derivatives, particularly their antimicrobial properties, lies in their ability to interact with and disrupt cellular membranes. The primary mechanism involves the electrostatic interaction between the positively charged guanidinium group and the negatively charged components of bacterial cell membranes. acs.orgnih.gov

This initial electrostatic interaction is followed by the disruption of the membrane's structural integrity. The amphiphilic nature of some derivatives, possessing both a hydrophilic guanidinium head and a lipophilic phenyl group and other substituents, is crucial for this process. These molecules can insert themselves into the lipid bilayer, leading to a loss of membrane stability. acs.orgnih.gov This insertion can cause the formation of pores or channels in the membrane, or a more general perturbation of the lipid packing. nih.govcapes.gov.br

The consequence of this membrane disruption is an increase in permeability, allowing the leakage of essential intracellular components such as ions, metabolites, and even larger molecules like ATP and nucleic acids. nih.govcapes.gov.br This loss of cellular contents and the dissipation of the electrochemical gradients across the membrane ultimately lead to bacterial cell death. Micrographic evidence from studies on polyhexamethylene guanidine (PHMG), a related polymeric guanidine, has shown dose-dependent damage to the outer membrane of E. coli, leading to the formation of local membrane pores and significant damage to the internal cellular structure. capes.gov.br

To enhance this membrane-disrupting activity, researchers have designed hybrid molecules known as lipoguanidines. These compounds merge the hydrophilic guanidine moiety with a lipophilic fatty acid tail, creating a more pronounced amphiphilic structure. acs.orgnih.gov This design has been shown to be effective in sensitizing Gram-negative bacteria to antibiotics by disrupting their protective outer membrane, which typically acts as a barrier to many drugs. acs.orgnih.gov

The selectivity of guanidinium-based compounds for bacterial over mammalian cells is attributed to the differences in membrane composition. Mammalian cell membranes are primarily composed of neutral and zwitterionic lipids, such as phosphatidylcholine and sphingomyelin, resulting in a less negatively charged surface compared to bacterial membranes. acs.orgnih.gov This difference in surface charge reduces the electrostatic attraction and subsequent disruptive interaction with the cationic guanidine derivatives, providing a degree of selective toxicity.

Table 2: Research Findings on the Membrane Interaction Mechanisms of Guanidine Derivatives

| Derivative/Compound Class | Organism/Model System | Mechanism of Action | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Lipoguanidines | Gram-negative bacteria (e.g., K. pneumoniae, A. baumannii, P. aeruginosa, E. coli) | Disruption of bacterial cell membranes through electrostatic interactions with anionic lipids. | Sensitization of bacteria to antibiotics like rifampicin. | acs.orgnih.gov |

| Polyhexamethylene Guanidine Phosphate (PHMG-P) | Eukaryotic cells and zebrafish | Disruption of plasma membrane integrity via electrostatic interactions. | Cytotoxicity. | nih.gov |

| Benzyl and Phenyl Guanidine Derivatives | Staphylococcus aureus and Escherichia coli | Electrostatic interaction with negatively charged bacterial cell envelopes. | Disruption of cell membranes and cell walls. | nih.gov |

| Polyhexamethylene Guanidine Hydrochloride (PHGH) and Polyoctamethylene Guanidine Hydrochloride (POGH) | Model phospholipid membranes (POPC) | Strong binding to anionic membranes, leading to disruption. | Destructive to phospholipid membranes. | rsc.org |

| Isopropoxy Benzene Guanidine (IBG) | Multidrug-resistant bacteria | Interaction with the cytoplasmic membrane. | Increased permeability of the inner membrane. | nih.gov |

| Polyhexamethylene Guanidine Hydrochloride (PHMG) | Escherichia coli | Dose-dependent membrane disruption. | Formation of local membrane pores and leakage of intracellular components. | capes.gov.br |

| Guanidinium-functionalized membranes | E. coli and B. pumilus | Anti-adhesive and antimicrobial activities. | Prevention of foulant adhesion and inhibition of bacterial growth. |

Catalytic Applications of N Phenyl Guanidine Hydrochloride and Its Complexes in Organic Synthesis

Organocatalysis by Guanidine (B92328) Moieties

The guanidinium (B1211019) group, the protonated form of guanidine, is a key functional motif in organocatalysis. Its ability to act as a Brønsted acid and engage in hydrogen bonding allows for the activation of various functional groups, facilitating a range of chemical reactions.

Activation of Carbonyl Functionality

The N-phenyl-guanidinium ion, formed from N-phenyl-guanidine hydrochloride, can act as a hydrogen-bond donor to activate carbonyl functionalities. By forming hydrogen bonds with the carbonyl oxygen, the guanidinium group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This mode of activation is crucial in various organic reactions, including additions to carbonyls and condensation reactions. The bifunctional nature of some guanidine catalysts, possessing both a Brønsted acidic site (the guanidinium ion) and a Brønsted basic site (a deprotonated amine), can further enhance their catalytic activity by simultaneously activating both the electrophile and the nucleophile.

Promotion of Multicomponent Reactions (e.g., Benzodiazepine Synthesis)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for the synthesis of complex molecules. The synthesis of benzodiazepines, a class of compounds with significant pharmacological importance, can be achieved through MCRs. While a variety of catalysts have been employed for these transformations, the general principles of Brønsted acid catalysis suggest a potential role for this compound. For instance, in the condensation of o-phenylenediamines with ketones, a common route to 1,5-benzodiazepines, a catalytic amount of a Brønsted acid is often required to activate the ketone and facilitate the cyclization process. The N-phenyl-guanidinium ion could serve this purpose, promoting the key imine formation and subsequent cyclization steps. However, specific studies detailing the use of this compound in this context are not extensively documented in the readily available literature.

Transition Metal-Guanidine Complexes in Homogeneous Catalysis

The coordination of guanidine derivatives to transition metals generates complexes with unique catalytic properties. The electronic and steric characteristics of the guanidine ligand can be fine-tuned by modifying its substituents, thereby influencing the reactivity and selectivity of the metal center.

Ligand Design and Coordination Chemistry

N-phenyl-guanidine can act as a versatile ligand for a variety of transition metals. It typically coordinates to the metal center through one or more of its nitrogen atoms. The coordination mode can vary, with monodentate and bidentate chelation being common. The phenyl substituent on the guanidine nitrogen allows for the modulation of the electronic properties of the ligand. The electron-withdrawing nature of the phenyl group can influence the electron density at the coordinating nitrogen atoms, which in turn affects the stability and reactivity of the resulting metal complex. The steric bulk of the phenyl group also plays a crucial role in defining the coordination sphere around the metal, which can be exploited to control the selectivity of catalytic reactions. Studies have shown that substituted guanidines, including those with aryl groups, can form stable complexes with various transition metals such as palladium, platinum, and molybdenum.

Applications in Alkene and Alkyne Transformations (e.g., Hydroboration, Semihydrogenation, Carboboration)

Transition metal complexes bearing guanidine ligands have shown promise in a range of catalytic transformations of unsaturated carbon-carbon bonds.

Hydroboration: The addition of a boron-hydrogen bond across a double or triple bond is a fundamental transformation in organic synthesis. While specific examples detailing the use of N-phenyl-guanidine complexes in hydroboration are not prevalent, related systems with other substituted guanidine ligands have been explored. For instance, nickel-catalyzed hydroboration of internal alkynes has been shown to be influenced by the nature of the ligand, allowing for control over regioselectivity. rsc.org This suggests that N-phenyl-guanidine ligands could potentially be employed to modulate the outcome of such reactions.

Semihydrogenation: The selective reduction of alkynes to alkenes is a critical transformation. Transition metal catalysts, including those based on first-row transition metals, have been developed for this purpose. nih.gov The selectivity of these catalysts is often dependent on the ligand environment. While direct catalytic data for N-phenyl-guanidine complexes in alkyne semihydrogenation is limited, the ability of guanidine ligands to stabilize different metal oxidation states and influence substrate coordination makes them potentially interesting candidates for this application.

Carboboration: The simultaneous addition of a carbon and a boron moiety across an alkene or alkyne is a powerful method for the rapid construction of molecular complexity. This reaction is often catalyzed by transition metals like copper, palladium, and nickel. nih.gov The ligand plays a critical role in controlling the regio- and stereoselectivity of the carboboration reaction. Although specific studies on N-phenyl-guanidine complexes in this area are scarce, the principles of ligand design in carboboration suggest that the electronic and steric properties of an N-phenyl-guanidine ligand could be used to influence the reaction outcome.

Regio- and Stereoselective Catalytic Processes

The ability to control the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) is a paramount goal in catalysis. The design of the ligand is a key strategy for achieving this control in transition metal catalysis. The steric and electronic properties of N-phenyl-guanidine as a ligand can create a specific chiral environment around the metal center, which can lead to the preferential formation of one enantiomer over the other in asymmetric reactions.

While comprehensive data on the regio- and stereoselectivity of reactions catalyzed by N-phenyl-guanidine complexes is not extensively available in a tabulated format, the general principles of asymmetric catalysis provide a framework for understanding their potential. The interaction between the substrate and the chiral catalyst determines the stereochemical outcome of the reaction.

Table 1: Hypothetical Data on Regio- and Stereoselectivity in a Catalytic Reaction

| Entry | Catalyst (Complex of N-Phenyl-Guanidine Derivative) | Substrate | Product(s) | Regioselectivity (A:B) | Enantiomeric Excess (% ee) |

| 1 | [Pd(L1)Cl2] | Alkene 1 | Product A + Product B | 90:10 | 85% (R) |

| 2 | [Cu(L2)(OTf)] | Alkyne 1 | Product C + Product D | 85:15 | 92% (S) |

| 3 | [Ni(L3)Br2] | Alkene 2 | Product E + Product F | >95:5 | 78% (R) |

The control of regioselectivity is often governed by the electronic and steric differentiation of the possible reaction sites on the substrate by the catalyst. rsc.org For instance, in the hydroboration of an unsymmetrical alkyne, the choice of ligand can direct the boron group to one carbon atom over the other. Similarly, the enantiomeric excess in an asymmetric reaction is a measure of the catalyst's ability to discriminate between the two prochiral faces of the substrate. Chiral N-phenyl-guanidine derivatives, when used as ligands, could potentially induce high levels of enantioselectivity in various catalytic transformations.

Mechanistic Aspects of Catalytic Cycles (e.g., Borrowing Hydrogen Strategy)

The catalytic utility of guanidine derivatives, including this compound, often involves their role as potent Brønsted bases or as ligands in metal complexes that facilitate multi-step reaction sequences. researchgate.net A particularly elegant and atom-economical catalytic cycle where such compounds can play a crucial role is the "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" strategy. cardiff.ac.uk This methodology allows for the use of alcohols, which are typically poor electrophiles, as alkylating agents for nucleophiles like amines or carbanions, with water being the sole theoretical byproduct. cardiff.ac.uknih.gov

The generalized borrowing hydrogen catalytic cycle typically proceeds via three key stages:

Oxidation: A metal catalyst, often a transition metal complex (e.g., based on Ru, Ir, Pd, or Ni), temporarily "borrows" hydrogen from a substrate alcohol (R-CH₂OH) to oxidize it into a more reactive carbonyl intermediate (R-CHO). cardiff.ac.ukrsc.org The hydrogen is stored on the metal center, typically forming a metal-hydride species.

In-situ Reaction: The highly reactive aldehyde or ketone intermediate then readily undergoes a reaction with a present nucleophile. For instance, in an N-alkylation reaction, an amine (R'-NH₂) will react with the aldehyde to form an imine intermediate via condensation.

Reduction: The metal-hydride complex then "returns" the borrowed hydrogen to the intermediate (e.g., the imine), reducing it to form the final alkylated product (R-CH₂-NH-R') and regenerating the active catalyst for the next cycle. cardiff.ac.uk

In such complex catalytic systems, the guanidine derivative can participate in several ways:

As a Ligand: Coordinated to the metal center, the guanidine ligand can modulate the electronic properties and reactivity of the metal, influencing the efficiency of the hydrogen transfer steps.

As a Brønsted Base/Acid: The guanidinium cation can act as a hydrogen-bond donor, activating substrates, while the neutral guanidine can act as a Brønsted base, facilitating deprotonation steps within the catalytic cycle. researchgate.net

As a Proton Shuttle: The guanidine moiety may facilitate the transfer of protons between the substrate and the catalyst.

A proposed mechanistic pathway for a metal-catalyzed borrowing hydrogen reaction for N-alkylation is illustrated below, highlighting the key steps of oxidation, condensation, and reduction.

Figure 1: Generalized Catalytic Cycle for N-Alkylation via Borrowing Hydrogen Strategy

This cycle showcases a highly efficient process where a stable and readily available alcohol is activated in situ, avoiding the need for pre-oxidized, often unstable, aldehydes and stoichiometric activating agents. nih.gov

Green Chemistry Perspectives in Catalysis (e.g., Aqueous Reaction Conditions)

From a green chemistry perspective, the use of this compound and related salts as organocatalysts is highly advantageous. These compounds are often inexpensive, stable, and less toxic than many transition metal catalysts. rsc.orgresearchgate.net Their application aligns with several core principles of green chemistry, including catalysis, atom economy, and the use of safer solvents. researchgate.net

A significant advancement in this area is the use of guanidine hydrochloride as a catalyst in aqueous media. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.netijprdjournal.com Performing organic reactions in water can simplify work-up procedures and reduce the reliance on volatile organic compounds (VOCs). researchgate.net

This compound and its parent compound have proven to be effective catalysts for various multi-component reactions in water. One prominent example is the one-pot, pseudo-five-component synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). researchgate.net This reaction proceeds efficiently in water under reflux conditions, leveraging a tandem Knoevenagel–Michael reaction sequence. researchgate.net

The proposed mechanism in an aqueous medium involves the guanidinium ion acting as a Brønsted acid catalyst. researchgate.net It activates the aldehyde carbonyl group towards nucleophilic attack by forming hydrogen bonds, thereby facilitating the initial Knoevenagel condensation. The catalyst's water solubility makes it particularly suitable for such applications. researchgate.net This approach offers numerous benefits:

Environmental Benignity: Utilizes water as the reaction solvent.

Operational Simplicity: Involves a straightforward one-pot procedure with easy work-up. researchgate.net

High Efficiency: Leads to high product yields in relatively short reaction times. researchgate.net

Atom Economy: Multi-component reactions inherently possess high atom economy as most atoms from the reactants are incorporated into the final product. researchgate.net

The effectiveness of guanidine hydrochloride as a catalyst for this transformation is demonstrated by the high yields achieved with a variety of aromatic aldehydes.

| Entry | Aldehyde (Ar-CHO) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 40 | 92 |

| 2 | 4-Methylbenzaldehyde | 45 | 90 |

| 3 | 4-Methoxybenzaldehyde | 45 | 91 |

| 4 | 4-Chlorobenzaldehyde | 30 | 92 |

| 5 | 4-Nitrobenzaldehyde | 30 | 90 |

| 6 | 3-Nitrobenzaldehyde | 35 | 89 |

Similarly, guanidine hydrochloride has been employed as an efficient and environmentally friendly catalyst for the synthesis of 2-hydrazolyl-4-thiazolidinone derivatives under solvent-free conditions, further highlighting its utility in green synthetic protocols. pnu.ac.ir These applications underscore the potential of this compound and related structures as robust catalysts for sustainable chemical synthesis. rsc.org

Applications in Materials Science and Supramolecular Chemistry Involving N Phenyl Guanidine Hydrochloride

Utilization as Building Blocks for Advanced Material Development

N-phenyl-guanidine hydrochloride serves as a foundational building block in the synthesis of more complex molecules and advanced materials. ontosight.ai Its utility stems from the reactivity of both the guanidine (B92328) and phenyl moieties, which allows it to be incorporated into larger molecular architectures.

Detailed research findings indicate its application in several areas:

Organic Synthesis: The compound is a valuable precursor and reagent in organic synthesis. It can participate in a variety of chemical reactions, including substitution and addition reactions, enabling the construction of new carbon-nitrogen bonds. This versatility makes it a key starting material for creating compounds with specific, desired properties.

Catalysis: this compound can function as a catalyst in multicomponent reactions, such as the Mannich reaction, which is used to synthesize β-amino carbonyl compounds. Its catalytic activity enhances reaction efficiency and selectivity, crucial for the development of novel therapeutic agents and other complex chemical structures.

Pharmaceutical and Agrochemical Intermediates: It is widely used as an intermediate in the production of pharmaceuticals, such as antihistamines and antimalarials, as well as in the manufacturing of agrochemicals like pesticides and herbicides. ontosight.ai Research has also pointed to the application of phenyl-guanidine derivatives in creating potential treatments for glioblastoma, with some derivatives showing significant antitumoral activity.

Precursor to Functional Materials: The intrinsic properties of phenolic and guanidinium (B1211019) compounds, such as hydrogen bonding, pH responsiveness, and the ability to polymerize, make them a distinct class of structural motifs for synthesizing functional materials. nih.gov Materials prepared from these building blocks often retain and combine these properties, leading to synergistic effects in applications ranging from biomedicine to catalysis. nih.gov

The synthesis of this compound itself is typically achieved through the reaction of aniline (B41778) (phenylamine) with cyanamide (B42294) under acidic conditions, followed by treatment with hydrochloric acid to form the salt.

Table 1: Synthetic Utility of this compound

| Application Area | Role of this compound | Example Reaction/Product | Reference(s) |

| Organic Synthesis | Building Block / Reagent | Formation of new C-N bonds | |

| Catalysis | Catalyst | Mannich reaction for β-amino carbonyls | |

| Medicinal Chemistry | Intermediate | Synthesis of antitumoral agents | ontosight.ai |

| Agrochemicals | Intermediate | Production of pesticides and herbicides | ontosight.ai |

Supramolecular Interactions and Self-Assembly in Guanidinium Systems

The guanidinium cation is a powerful structural motif in supramolecular chemistry due to its planar, Y-shaped geometry and its capacity to act as a multiple hydrogen bond donor. When a phenyl group is attached, as in this compound, the potential for non-covalent interactions expands, influencing the formation of ordered, self-assembled structures.

The primary forces driving self-assembly in these systems include:

Hydrogen Bonding: The guanidinium group can form numerous, strong, and directional hydrogen bonds. These interactions are fundamental to the self-assembly process, with studies showing that the introduction of a guanidine group into a molecule can significantly enhance its ability to form assemblies compared to other cationic groups. researchgate.net This increased formability is attributed to hydrogen bonding between guanidinium groups, often mediated by water molecules or other hydrogen bond acceptors. researchgate.net

Ionic Interactions (Salt Bridges): As a cation, the guanidinium group readily forms strong salt bridges with various anions. This electrostatic attraction is a key driving force in the crystallization and self-assembly of guanidinium-based compounds, including those with phenyl groups. barbatti.org

π-π Stacking: The presence of the phenyl ring introduces the possibility of π-π stacking interactions. These interactions, where aromatic rings stack on top of each other, can work in concert with hydrogen bonds to stabilize the resulting supramolecular architectures, adding another dimension of control over the assembly process.

Research on guanidine-based surfactants demonstrates that the guanidinium headgroup fosters strong attractive forces that facilitate the formation of aggregates like micelles and vesicles. researchgate.net In phenylguanidinium (B1229882) systems specifically, the combination of strong hydrogen bonding and potential aromatic interactions makes them robust components for designing complex supramolecular frameworks. barbatti.org

Table 2: Key Non-Covalent Interactions in Phenyl-Guanidinium Self-Assembly

| Interaction Type | Description | Role in Assembly | Reference(s) |

| Hydrogen Bonding | Strong, directional bonds from the guanidinium N-H groups. | Primary driving force for aggregation and network formation. | researchgate.net |

| Ionic Interactions | Electrostatic attraction between the guanidinium cation and anions. | Stabilizes the assembly through salt-bridge formation. | barbatti.org |

| π-π Stacking | Interaction between the aromatic phenyl rings. | Provides additional stability and structural direction. | barbatti.org |

Role in Chemical Sensor Development and Design

The inherent ability of the protonated guanidinium group to bind anions through strong hydrogen bonds makes it an excellent recognition unit for chemical sensors. barbatti.orgnih.gov When combined with a chromophore (a light-absorbing group), such as a phenyl ring, this binding event can be translated into a detectable optical signal.

A joint experimental and computational research project has demonstrated that chromophore-guanidine derivatives are effective and selective anion sensors. barbatti.org The key findings from this research include:

Principle of Detection: When an anion binds to the phenylguanidinium group, the absorption spectrum of the molecule shifts. This spectral change can be measured to detect the presence and even the nature of the anion in a solution. barbatti.org

Selective Sensing: In studies involving phenylguanidine salts, the observed spectral shifts were found to correlate with the basicity and hydrogen-bonding strength of the target anion. This correlation forms the basis for selective anion detection. barbatti.org

Signal Transduction: The process involves the protonation of the guanidine subunit, which shifts its absorption band to a higher energy. barbatti.org When the resulting guanidinium cation complexes with an anion, this shift is reduced, providing a clear signal for the binding event. barbatti.org